REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[Cl:26][CH2:27][CH:28]([Cl:29])[Cl:30].[F:14][n+:15]1[c:16]([C:17]([Cl:18])([Cl:19])[Cl:20])[cH:21][cH:22][cH:23][c:24]1[Cl:25].[F:9][B-:10]([F:11])([F:12])[F:13]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[c:6]([F:9])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC(Cl)Cl
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Name
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F[n+]1c(Cl)cccc1C(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[n+]1c(Cl)cccc1C(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Type
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product
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Smiles
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Oc1ccc(Br)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |